3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde
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Overview
Description
3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde is an organic compound with the molecular formula C9H10OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde typically involves the reaction of 2,5-dimethylthiophene with an appropriate aldehyde precursor under controlled conditions. One common method is the Vilsmeier-Haack reaction, where 2,5-dimethylthiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the acrylaldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: 3-(2,5-Dimethylthiophen-3-yl)acrylic acid
Reduction: 3-(2,5-Dimethylthiophen-3-yl)propanol
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and the aldehyde group allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-2,5-dimethylthiophene: Similar structure but with an acetyl group instead of an acrylaldehyde group.
2,5-Dimethylthiophene: Lacks the acrylaldehyde group, making it less reactive in certain chemical reactions.
Uniqueness
3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde is unique due to the presence of both the thiophene ring and the acrylaldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10OS |
---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
(E)-3-(2,5-dimethylthiophen-3-yl)prop-2-enal |
InChI |
InChI=1S/C9H10OS/c1-7-6-9(4-3-5-10)8(2)11-7/h3-6H,1-2H3/b4-3+ |
InChI Key |
BGGIBENEGIZHNP-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=C(S1)C)/C=C/C=O |
Canonical SMILES |
CC1=CC(=C(S1)C)C=CC=O |
Origin of Product |
United States |
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